Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate
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Overview
Description
Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate is an organic compound with the molecular formula C10H17NO3. It contains a total of 30 bonds, including 13 non-hydrogen bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic)
Preparation Methods
The synthesis of Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate involves several steps. One common method includes the reaction of 2,2-dimethylbut-3-enamide with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate can be compared with similar compounds such as:
Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an ester group.
2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoic acid: Similar to the above compound but lacks the methyl ester group.
This compound derivatives: Various derivatives can be synthesized by modifying the ester or amide groups, leading to compounds with different properties and applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylbut-3-enoylamino)-2-methylpropanoate |
InChI |
InChI=1S/C11H19NO3/c1-7-10(2,3)8(13)12-11(4,5)9(14)15-6/h7H,1H2,2-6H3,(H,12,13) |
InChI Key |
BFZNKOMNKAPXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(=O)NC(C)(C)C(=O)OC |
Origin of Product |
United States |
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